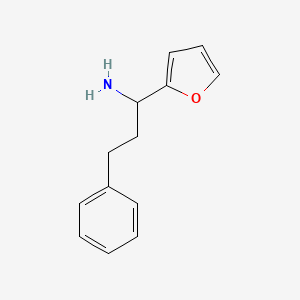

1-(Furan-2-yl)-3-phenylpropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-(furan-2-yl)-3-phenylpropan-1-amine |

InChI |

InChI=1S/C13H15NO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 |

InChI Key |

DOWGBMSNMNTIHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CO2)N |

Origin of Product |

United States |

Context Within Amine Chemistry and Furan Heterocycles

The chemical behavior of 1-(Furan-2-yl)-3-phenylpropan-1-amine is fundamentally dictated by the interplay of its amine and furan (B31954) components. Amines are a cornerstone of organic chemistry, recognized for their basicity and nucleophilicity stemming from the lone pair of electrons on the nitrogen atom. bldpharm.com This characteristic allows them to participate in a wide array of chemical reactions, including salt formation with acids, and serving as nucleophiles in substitution and addition reactions. bldpharm.com The primary amine in this molecule is therefore expected to be a key reactive site.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, imparts its own distinct properties. wikipedia.org While aromatic, furan is less so than benzene, making it more reactive in certain reactions. wikipedia.org It is particularly susceptible to electrophilic substitution, typically at the position adjacent to the oxygen atom. uop.edu.pk The presence of the furan moiety introduces a degree of rigidity and specific electronic properties to the molecule.

The combination of these two functional groups in this compound suggests a molecule with multiple reactive centers, offering a rich chemistry to be explored. The amine group provides a site for modifications such as acylation, alkylation, and formation of Schiff bases, while the furan ring can undergo various substitution and ring-opening reactions.

Significance As a Molecular Scaffold and Building Block in Organic Synthesis

The structure of 1-(Furan-2-yl)-3-phenylpropan-1-amine makes it a valuable molecular scaffold and a versatile building block in organic synthesis. A molecular scaffold is a core structure upon which other chemical moieties can be systematically added to create a library of new compounds. The furan-phenylpropane backbone of this molecule provides a three-dimensional framework that can be functionalized in numerous ways.

Its utility as a building block lies in its potential to be a precursor for more complex molecules with desired properties. For instance, the amine functionality can be used to link the molecule to other substrates or to build larger, more intricate structures. The furan (B31954) ring can be a precursor to other functional groups through various transformations. Research on related compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, has demonstrated the utility of the furan-phenylpropane skeleton in generating molecules with potential antimicrobial activity. mdpi.com

Modern synthetic strategies, such as multicomponent reactions, could potentially leverage the reactivity of both the furan and amine groups. The "Furan-Thiol-Amine (FuTine)" reaction is a contemporary example of how these functionalities can be used in concert to create complex heterocyclic systems. researchgate.net This highlights the potential of this compound as a starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Historical and Current Perspectives on Furan and Amine Containing Compounds

Established Synthetic Pathways for Amine Formation

The construction of the amine functionality in this compound typically begins with the corresponding ketone, 1-(Furan-2-yl)-3-phenylpropan-1-one. This precursor can be synthesized through methods such as the Friedel-Crafts acylation of furan with 3-phenylpropanoyl chloride or via a Michael addition of a phenyl group equivalent to a 1-(furan-2-yl)prop-2-en-1-one (B3347645) (a furan chalcone). Once the ketone is obtained, several reliable methods can be employed to install the amine group.

Reductive amination is a highly effective and widely used method for converting ketones and aldehydes into amines. mdpi.com The process for synthesizing this compound would involve a two-step or one-pot reaction starting from 1-(Furan-2-yl)-3-phenylpropan-1-one. The reaction first involves the condensation of the ketone's carbonyl group with a nitrogen source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate, to form an imine intermediate. This imine is then reduced in situ to the desired primary amine. mdpi.com

A variety of reducing agents can be employed for the second step. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), the latter being particularly effective for the selective reduction of the imine in the presence of the starting ketone. Alternatively, catalytic hydrogenation is a scalable and clean method, utilizing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and minimizing side reactions, such as the reduction of the furan ring. For furan-containing compounds, catalysts with moderate hydrogenation activity, like certain nickel or cobalt-based systems, have been shown to be effective in preserving the sensitive furan moiety. mdpi.com

| Component | Examples | Role in Reaction |

|---|---|---|

| Ketone Precursor | 1-(Furan-2-yl)-3-phenylpropan-1-one | Carbonyl source |

| Nitrogen Source | Ammonia (NH₃), Ammonium Acetate, Hydroxylamine | Forms the imine intermediate |

| Reducing Agent | Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), H₂ with Pd/C, Raney Ni, or PtO₂ | Reduces the imine to an amine |

| Solvent | Methanol, Ethanol, Dichloromethane | Reaction medium |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. However, these reactions typically involve the coupling of an aryl or vinyl halide/triflate with an amine. The direct synthesis of this compound via this method is not a standard approach, as it would require a suitable leaving group at the benzylic-like position of the furan ring, which can be challenging to install and may have reactivity issues.

While direct Pd-catalyzed amination at the target carbon is not a primary route, palladium catalysis is indispensable in the synthesis of precursors for furan-containing structures. For instance, palladium catalysts are used in Sonogashira, Heck, or Suzuki couplings to build complex carbon skeletons from which the desired ketone precursor could be derived. Therefore, the role of palladium catalysis in this context is more foundational, enabling the construction of the key intermediates rather than the final amine-forming step itself.

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov For furan-containing amines, such a strategy can streamline the synthetic sequence.

A hypothetical one-pot synthesis for this compound could commence from (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. This chalcone-like precursor can be synthesized via a Claisen-Schmidt condensation between furfural and acetophenone. researchgate.net A one-pot process could then involve a conjugate addition of a phenyl source (e.g., using an organocuprate reagent) to the enone system to form the 1-(Furan-2-yl)-3-phenylpropan-1-one intermediate. Without isolation, the reaction conditions could then be switched to facilitate a reductive amination. This would involve the addition of an ammonia source and a suitable reducing agent to convert the intermediate ketone directly into the final amine product. Such a tandem conjugate addition-reductive amination sequence would be a highly efficient route to the target compound and its derivatives.

Stereoselective and Asymmetric Synthesis of Amine Derivatives

Creating chiral amines with high enantiomeric purity is a critical goal in modern organic synthesis, as the biological activity of molecules often depends on their specific stereochemistry. For this compound, the carbon atom bonded to the furan ring and the amine group is a stereocenter. Asymmetric methods are therefore required to produce single enantiomers (either the (R)- or (S)-isomer).

Asymmetric organocatalysis has emerged as a powerful strategy for synthesizing chiral molecules without the need for metal catalysts. The conversion of a prochiral ketone to a chiral amine is a well-suited transformation for this technology.

Transaminases: One of the most direct methods is the use of transaminase (TA) enzymes. These biocatalysts can transfer an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor with high enantioselectivity. uniovi.esmdpi.com The ketone, 1-(Furan-2-yl)-3-phenylpropan-1-one, could be screened against a panel of (R)- and (S)-selective transaminases to identify an enzyme capable of producing either enantiomer of the target amine in high enantiomeric excess (ee). This biocatalytic approach is environmentally friendly, often operating in aqueous media under mild conditions. researchgate.net

Asymmetric Reduction: Another major strategy is the asymmetric reduction of an intermediate imine. The ketone precursor is first condensed with an amine (often a temporary one like a benzylamine) to form a prochiral imine. This imine is then reduced using a chiral catalyst. Chiral phosphoric acids (CPAs) or other Brønsted acids can act as catalysts, activating the imine towards reduction by a hydride source like a Hantzsch ester. The chiral environment provided by the catalyst directs the hydride attack to one face of the imine, leading to the formation of one enantiomer of the amine preferentially. Alternatively, asymmetric transfer hydrogenation using chiral ruthenium or iridium complexes, such as Noyori-type catalysts, is a highly effective method for the enantioselective reduction of imines. nih.govmdpi.com

A related approach involves the asymmetric bioreduction of the ketone precursor to a chiral alcohol, which can then be converted to the amine. For instance, the asymmetric bioreduction of the closely related 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol has been achieved with excellent conversion and enantiomeric excess (>99% ee) using the biocatalyst Lactobacillus paracasei. researchgate.net The resulting chiral alcohol could then be converted to the chiral amine via a Mitsunobu reaction with an amine precursor or by conversion to a leaving group followed by substitution with azide (B81097) and subsequent reduction.

| Method | Key Reagent/Catalyst | Transformation | Stereochemical Control |

|---|---|---|---|

| Biocatalytic Transamination | (R)- or (S)-Transaminase (TA) | Ketone → Chiral Amine | Enzyme's active site directs amination. |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Ir complexes (e.g., Noyori catalyst) | Imine → Chiral Amine | Chiral ligand on metal center directs hydride transfer. |

| Organocatalytic Reduction | Chiral Phosphoric Acid (CPA) + Hantzsch Ester | Imine → Chiral Amine | Chiral catalyst activates and shields one face of the imine. |

| Bioreduction & Conversion | Ketoreductase enzyme (e.g., from Lactobacillus) | Ketone → Chiral Alcohol → Chiral Amine | Enzyme directs reduction; subsequent steps must retain stereointegrity. |

Diastereoselective synthesis becomes relevant when a molecule already contains one or more stereocenters and a new one is created. If a derivative of 1-(Furan-2-yl)-3-phenylpropan-1-one contained a stereocenter—for example, on the phenyl ring or at the C3 position—then the reduction of the ketone would create a second stereocenter, resulting in diastereomers.

The stereochemical outcome of such a reduction is governed by the steric and electronic influence of the existing chiral center. In substrate-controlled diastereoselective reductions, reagents approach the carbonyl group from the less hindered face, as predicted by models like Cram's rule or the Felkin-An model. For instance, if the C3 position of the propanone chain was substituted and chiral, the preferred conformation of the molecule would dictate the trajectory of the incoming nucleophile (in reductive amination, the imine nitrogen) or hydride reagent, leading to one diastereomer being formed in excess. By choosing appropriate reagents and conditions, the ratio of these diastereomers can be controlled to favor the desired product.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Quantitative and Qualitative ¹H NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 1-(Furan-2-yl)-3-phenylpropan-1-amine, the ¹H NMR spectrum is predicted to show distinct signals for the protons on the furan (B31954) ring, the phenyl ring, the propyl chain, and the amine group.

The integration of the peaks would correspond to the number of protons in each environment. For instance, the signals for the phenyl group protons would integrate to 5H, while the furan protons would correspond to 3H. The chemical shifts (δ) are influenced by the electron density around the proton. Protons on the aromatic furan and phenyl rings are expected to appear in the downfield region (typically δ 6.0-7.5 ppm) due to the deshielding effect of the ring currents. The protons on the aliphatic propyl chain would appear in the more upfield region. The proton attached to the chiral carbon (the carbon bearing the amine and furan groups) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.15-7.35 | Multiplet |

| Furan-H (position 5) | ~7.30 | Doublet |

| Furan-H (position 3) | ~6.20 | Doublet |

| Furan-H (position 4) | ~6.10 | Doublet of doublets |

| CH-N | ~4.10 | Triplet |

| CH₂ (adjacent to phenyl) | ~2.70 | Multiplet |

| CH₂ (adjacent to CH-N) | ~2.10 | Multiplet |

| NH₂ | 1.5-2.5 | Broad Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

The carbon atoms of the phenyl and furan rings are expected to resonate in the downfield region (δ 100-160 ppm). The carbon atom of the furan ring attached to oxygen (C2) would be the most downfield of the furan carbons. The chiral carbon atom attached to the nitrogen and the furan ring would appear in the mid-field region, typically around δ 50-60 ppm. The two methylene carbons of the propyl chain would have chemical shifts in the aliphatic region (δ 20-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Furan C2 (attached to propyl) | ~155 |

| Phenyl C (ipso) | ~142 |

| Furan C5 | ~141 |

| Phenyl CH (ortho, meta, para) | 126-129 |

| Furan C3 | ~110 |

| Furan C4 | ~105 |

| CH-N | ~55 |

| CH₂ (adjacent to phenyl) | ~38 |

| CH₂ (adjacent to CH-N) | ~32 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful for unambiguously establishing the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the molecule. For this compound, cross-peaks would be expected between the protons of the propyl chain, confirming their connectivity. For example, the proton on the chiral carbon (CH-N) would show a correlation to the protons of the adjacent methylene group. Correlations between the furan protons would also be observed, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. Each CH, CH₂, and CH₃ group would show a cross-peak connecting the proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations would be expected between the proton on the chiral carbon and the carbons of the furan ring, as well as the other carbon of the propyl chain. Protons on the methylene group adjacent to the phenyl ring would show correlations to the phenyl carbons.

Together, these 2D NMR techniques provide a detailed map of the molecular structure, confirming the arrangement of the furan ring, the phenyl ring, and the propanamine chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic rings, and the furan moiety.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (primary amine) | 3300-3500 | Symmetric and Asymmetric Stretch (two bands) |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| C=C (aromatic) | 1450-1600 | Stretch |

| N-H | 1590-1650 | Bend (scissoring) |

| C-O-C (furan) | 1000-1300 | Asymmetric and Symmetric Stretch |

| C-N | 1020-1250 | Stretch |

The presence of two bands in the 3300-3500 cm⁻¹ region would be a strong indicator of the primary amine (NH₂) group. The various C-H stretching and bending vibrations would confirm the presence of both aromatic and aliphatic components. The characteristic C-O-C stretching of the furan ring would also be a key diagnostic feature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₃H₁₅NO), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.26 g/mol ). High-Resolution Mass Spectrometry (HRMS) would be able to determine the exact mass of the molecular ion with high precision, allowing for the confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum provides clues about the structure. A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. For this molecule, this would lead to the formation of a stable iminium ion.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 201 | [C₁₃H₁₅NO]⁺ (Molecular Ion) |

| 110 | [C₆H₅CH₂CH₂]⁺ (loss of furfurylamine (B118560) radical) |

| 91 | [C₇H₇]⁺ (tropylium ion, from rearrangement of benzyl (B1604629) fragment) |

| 82 | [C₄H₄O-CH=NH₂]⁺ (from alpha-cleavage) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or one of its salts can be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure.

This technique would confirm the bond lengths, bond angles, and torsion angles within the molecule. Crucially, as the molecule contains a chiral center at the carbon atom bonded to the amine and furan groups, X-ray crystallography of a single enantiomer or a chiral salt could be used to determine its absolute stereochemistry (R or S configuration). The resulting crystal structure would also reveal information about the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the solid state. Although no public crystal structure data is currently available for this specific compound, this method remains the gold standard for definitive structural and stereochemical assignment.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity of this compound is a critical aspect of its synthesis and characterization, particularly in contexts where stereochemistry influences biological activity or material properties. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most prevalent and reliable method for separating the enantiomers and quantifying the enantiomeric excess (ee).

The principle of chiral HPLC relies on the differential interaction of the two enantiomers with a chiral stationary phase. This transient formation of diastereomeric complexes between the individual enantiomers and the CSP leads to different retention times, allowing for their separation and individual quantification. The choice of the CSP and the mobile phase composition are crucial for achieving baseline separation of the enantiomers.

For chiral amines such as this compound, polysaccharide-based CSPs are often highly effective. These stationary phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, possess chiral grooves and cavities that can stereoselectively interact with analytes through a combination of hydrogen bonding, π-π stacking, and steric interactions.

In a typical analysis, a racemic or enantioenriched sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The enantiomers are then separated on the chiral column, and their elution is monitored by a detector, commonly a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

| Parameter | Condition/Value |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel) |

| Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane/Isopropanol (B130326)/Diethylamine (B46881) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | tR1 = 8.5 min |

| Retention Time (Enantiomer 2) | tR2 = 10.2 min |

| Resolution (Rs) | > 2.0 |

The selection of a mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol is common for normal-phase chiral chromatography. The addition of a small amount of a basic modifier like diethylamine is often necessary to improve peak shape and reduce tailing when analyzing basic compounds like amines. The successful separation of the enantiomers with good resolution (Rs > 1.5 is generally considered baseline) allows for accurate integration of the peak areas, which is essential for the precise determination of the enantiomeric excess.

Computational Chemistry and Theoretical Studies of 1 Furan 2 Yl 3 Phenylpropan 1 Amine

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these properties.

For a molecule like 1-(Furan-2-yl)-3-phenylpropan-1-amine, the key to significant NLO properties would lie in the charge transfer characteristics between the electron-rich furan (B31954) and phenyl rings. The furan ring, being an electron-donating group, and the phenyl ring can act as a π-system that facilitates electron delocalization. The amine group can also contribute to the donor-acceptor nature of the molecule.

Theoretical studies on similar furan-based organic compounds have demonstrated that the presence of the furan ring can enhance NLO properties. For instance, studies on furan homologues have shown that the nature of the heteroatom in the five-membered ring influences the polarizability and hyperpolarizability. jlu.edu.cn The substitution of oxygen with heavier atoms like sulfur, selenium, or tellurium has been found to systematically increase these values. jlu.edu.cn Furthermore, the incorporation of furan-fused cyclopentadienyl (B1206354) chromophores in push-pull architectures has been theoretically investigated, revealing their potential for NLO applications. bohrium.com

A computational study of this compound would likely involve optimizing its geometry and then calculating the polarizability and hyperpolarizability tensors using DFT with a suitable functional and basis set. The results would likely show a significant first hyperpolarizability (β), indicating potential for second-order NLO applications. The magnitude of this property would be sensitive to the conformation of the propanamine chain, which affects the spatial arrangement of the donor and acceptor moieties.

Table 1: Predicted Non-Linear Optical Properties of this compound and Related Compounds (Illustrative)

| Compound | Method | α (a.u.) | β (a.u.) | γ (a.u.) |

| This compound | DFT/B3LYP/6-311++G(d,p) | Hypothetical | Hypothetical | Hypothetical |

| Furan | TDDFT-SOS | ~48 | ~0 | ~4000 |

| Thiophene | TDDFT-SOS | ~60 | ~0 | ~7000 |

| Phenylamine | DFT | ~75 | ~150 | ~10000 |

Note: The values for this compound are hypothetical and for illustrative purposes only, as specific computational data is not available. The values for other compounds are approximate and based on available literature.

Mulliken Charge Analysis

Mulliken population analysis is a method for estimating partial atomic charges from calculations performed by the methods of computational chemistry. wikipedia.orguni-muenchen.de It provides insights into the electron distribution within a molecule, which is crucial for understanding its reactivity, electrostatic potential, and intermolecular interactions.

A Mulliken charge analysis of this compound, performed after a geometry optimization, would reveal the charge distribution across the molecule. It is expected that the oxygen atom in the furan ring and the nitrogen atom in the amine group would carry negative partial charges due to their high electronegativity. Conversely, the hydrogen atoms attached to these heteroatoms and some of the carbon atoms would exhibit positive partial charges.

The analysis of charge distribution can help in identifying the electrophilic and nucleophilic sites within the molecule. For instance, atoms with significant negative charges would be prone to electrophilic attack, while those with positive charges would be susceptible to nucleophilic attack. In a study of a thiazole (B1198619) derivative, Mulliken charge analysis was used to identify the most electronegative atoms, suggesting their role as electron-donating centers. irjweb.com

It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.org Therefore, while they provide a useful qualitative picture of charge distribution, the absolute values should be interpreted with caution.

Table 2: Hypothetical Mulliken Charges for Selected Atoms in this compound

| Atom | Hypothetical Mulliken Charge (a.u.) |

| O (in Furan) | -0.4 to -0.6 |

| N (in Amine) | -0.6 to -0.8 |

| C (attached to O in Furan) | +0.2 to +0.4 |

| C (attached to N in Amine) | +0.1 to +0.3 |

| H (on Amine) | +0.3 to +0.5 |

Note: These values are hypothetical and intended for illustrative purposes to demonstrate the expected trends in charge distribution.

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. mdpi.com PES analysis is a powerful tool for studying conformational changes, reaction mechanisms, and vibrational properties of molecules. researchgate.net

For this compound, a PES analysis would be particularly insightful for understanding the conformational flexibility of the propanamine chain. The molecule has several rotatable bonds, and a PES scan would involve systematically changing the dihedral angles along this chain and calculating the corresponding energy. This would allow for the identification of the global minimum energy conformation (the most stable structure) as well as other local minima (stable conformers) and the transition states that connect them.

Understanding the conformational landscape is crucial as different conformers can have different chemical and biological properties. The PES can also provide information about the energy barriers for rotation around the single bonds, which determines the flexibility of the molecule at a given temperature. Such studies have been instrumental in understanding the structure and dynamics of various molecules. rug.nl

A PES analysis for a reaction involving this compound, such as its protonation or a chemical transformation, would involve mapping the energy along the reaction coordinate. This would reveal the energy of the transition state and thus the activation energy of the reaction, providing valuable kinetic information.

Molecular Docking Studies for Interaction Predictions with Macromolecular Environments

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Given its chemical structure, this compound could be a ligand for various biological targets. The furan and phenyl rings can participate in hydrophobic and π-stacking interactions, while the amine group can form hydrogen bonds. Molecular docking studies could be employed to investigate its potential interactions with specific enzymes or receptors.

For example, furan-containing compounds have been investigated as inhibitors for various enzymes. In one study, diphenyl furan derivatives were identified as inhibitors of ArgA in Mycobacterium tuberculosis through high-throughput screening and computational studies. nih.gov Similarly, furan-based derivatives have been designed and evaluated as anti-inflammatory agents by targeting TNF-α. researchgate.net

A molecular docking study of this compound would involve:

Obtaining the 3D structure of a target protein.

Generating a 3D conformation of the ligand.

Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses to predict the most favorable binding mode and estimate the binding affinity.

The results of such a study would provide valuable hypotheses about the potential biological activity of this compound and guide further experimental investigations.

Table 3: Example of Molecular Docking Results for a Furan-Containing Ligand with a Hypothetical Protein Target

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | Hypothetical Kinase | -8.5 | TYR 23, LEU 88, ASP 145 | π-stacking, Hydrophobic, H-bond |

| Reference Inhibitor | Hypothetical Kinase | -9.2 | TYR 23, LYS 45, ASP 145 | π-stacking, H-bond, H-bond |

Note: This table is for illustrative purposes only and does not represent actual docking results for this compound.

Applications and Utility in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are crucial components in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its biological function. researchgate.net While 1-(Furan-2-yl)-3-phenylpropan-1-amine can exist as a racemic mixture, its separation into individual enantiomers or its direct asymmetric synthesis allows it to serve as a chiral building block. The synthesis of optically pure compounds is a cornerstone of drug development, as different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles.

The accessibility of enantiomerically pure forms of this amine is feasible through established synthetic strategies. For instance, the asymmetric bioreduction of the precursor ketone, 1-(furan-2-yl)propan-1-one, can yield the corresponding chiral alcohol with high enantiomeric excess. This chiral alcohol can then be converted into the desired chiral amine, making enantiopure this compound an accessible building block for stereoselective synthesis.

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound, possessing both a nucleophilic amine and a versatile furan (B31954) ring, allows it to be a starting point for the synthesis of a wide array of more complex organic structures.

The furan moiety within the molecule is a particularly useful synthon for creating other heterocyclic systems. Furans can act as dienes in Diels-Alder reactions, a powerful and atom-efficient method for forming six-membered rings. nih.govrsc.org This reactivity allows the furan ring of this compound to be transformed into various oxabridged bicyclic compounds, which can be further manipulated to produce a diverse range of complex heterocyclic structures. researchgate.netrsc.org Additionally, the furan ring can undergo ring-opening and rearrangement reactions under specific conditions to yield different five- or six-membered heterocycles, further expanding its synthetic utility. researchgate.net

| Reaction Type | Role of Furan Moiety | Potential Products |

| Diels-Alder Cycloaddition | Diene | 7-Oxanorbornene derivatives |

| Ring-Opening/Rearrangement | Masked 1,4-dicarbonyl | Substituted benzenes, pyridazines, oxazines |

| Electrophilic Substitution | Aromatic Nucleophile | Functionalized furan derivatives |

This table summarizes the synthetic potential of the furan ring present in this compound for the creation of advanced heterocyclic compounds.

The primary amine group is a key functional handle for building nitrogen-containing scaffolds, which are ubiquitous in pharmaceuticals and natural products. mdpi.com This amine can readily participate in a variety of carbon-nitrogen bond-forming reactions. For example, it can be used in multicomponent reactions, such as the Ugi or Mannich reactions, to rapidly generate molecular complexity from simple precursors. acs.org Furthermore, it can serve as a key component in classic heterocyclic syntheses, like the Pictet-Spengler reaction, to form fused N-heterocyclic ring systems. mdpi.com The nucleophilicity of the amine allows for its use in constructing amides, sulfonamides, and other derivatives, which are pivotal in tuning the properties of a lead compound in drug discovery. nih.gov

Applications in Medicinal Chemistry Research for Scaffold Exploration

The this compound framework is a valuable scaffold for exploration in medicinal chemistry. Furan-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects.

Research into related structures has demonstrated significant therapeutic potential. Specifically, derivatives of 3-(furan-2-yl)-3-phenylpropan-1-amine (B1274564) have been investigated for their antibacterial properties. Studies have shown that compounds with this core structure exhibit promising activity against various bacterial strains, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. This makes the scaffold an attractive starting point for the development of new antibacterial agents. By modifying the phenyl or furan rings, or by further functionalizing the amine group, medicinal chemists can create libraries of related compounds to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

Catalytic Applications or Ligand Development

Chiral amines and their derivatives are frequently employed as ligands in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction. nih.govnih.gov The nitrogen atom of the primary amine in this compound can act as a Lewis base to coordinate with transition metals.

While the potential exists for this compound to be developed into a chiral ligand for metal-catalyzed reactions or as an organocatalyst, specific applications of this compound in this capacity are not extensively documented in the current scientific literature. However, its structural motifs are present in other successful chiral ligands, suggesting a potential avenue for future research and development in the field of asymmetric catalysis. helsinki.fi

Structure Reactivity and Structure Interaction Relationships Srir

Influence of Furan (B31954) Ring Substituents on Chemical Reactivity and Stability

The furan ring is an electron-rich aromatic system, which makes it susceptible to electrophilic substitution, typically at the C5 position, which is adjacent to the oxygen atom and activated by it. numberanalytics.comquora.com The reactivity and stability of the furan moiety in "1-(Furan-2-yl)-3-phenylpropan-1-amine" can be significantly modulated by the introduction of various substituents. The nature of these substituents, whether electron-donating or electron-withdrawing, plays a pivotal role in altering the electron density distribution within the ring, thereby affecting its susceptibility to chemical transformations. rsc.org

Electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, are expected to increase the electron density of the furan ring, further activating it towards electrophilic attack. This enhanced nucleophilicity can lead to faster reaction rates in electrophilic substitution reactions. nih.gov Conversely, the presence of EDGs may decrease the stability of the compound in the presence of strong acids, which can lead to ring-opening or polymerization. researchgate.netrsc.org

On the other hand, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density of the furan ring, making it less reactive towards electrophiles. researchgate.net However, this deactivation can enhance the stability of the furan ring towards acidic conditions. researchgate.net The presence of EWGs can also influence the regioselectivity of nucleophilic substitution reactions on the furan ring, a less common but possible transformation.

The stability of furan derivatives is also influenced by the solvent and pH. nih.govresearchgate.net For instance, polar aprotic solvents can have a stabilizing effect. nih.gov Protection strategies, such as acetalization of functional groups, can be employed to enhance the stability of furan-containing compounds during chemical synthesis. acs.orgtue.nl

| Substituent Type on Furan Ring | Expected Effect on Reactivity (Electrophilic Attack) | Expected Effect on Stability (Acidic Conditions) | Examples |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increase | Decrease | -CH₃, -OCH₃, -NH₂ |

| Electron-Withdrawing Group (EWG) | Decrease | Increase | -NO₂, -CN, -C(O)R |

Impact of Amine and Phenyl Group Modifications on Compound Reactivity and Intermolecular Interactions

Modifications to the amine and phenyl groups of "this compound" can profoundly affect its chemical reactivity and its ability to form intermolecular interactions, which are crucial for its behavior in a biological or material context.

The primary amine group is a key site for chemical modifications. N-alkylation or N-acylation can alter the steric hindrance around the nitrogen atom, potentially influencing the compound's ability to interact with other molecules. These modifications would also change the hydrogen-bonding capabilities of the amine group. A primary amine can act as both a hydrogen bond donor and acceptor, while a secondary amine has reduced donor capacity, and a tertiary amine can only act as a hydrogen bond acceptor. These changes in intermolecular forces can significantly impact properties such as solubility and boiling point.

Substitution on the phenyl ring can also modulate the electronic properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can influence the basicity of the amine group through inductive and resonance effects. For example, an electron-withdrawing group on the phenyl ring would decrease the basicity of the amine, making it less nucleophilic.

| Modification | Expected Effect on Reactivity | Expected Effect on Intermolecular Interactions | Examples |

|---|---|---|---|

| N-Alkylation of Amine | Increased steric hindrance, potential change in nucleophilicity | Reduced hydrogen bond donating ability | -NHCH₃, -N(CH₃)₂ |

| N-Acylation of Amine | Decreased nucleophilicity and basicity | Altered hydrogen bonding, potential for new interactions | -NHC(O)CH₃ |

| Phenyl Ring Substitution (EDG) | Increased basicity of the amine | Potential for altered π-π stacking interactions | -OCH₃, -CH₃ on phenyl ring |

| Phenyl Ring Substitution (EWG) | Decreased basicity of the amine | Potential for altered π-π stacking interactions | -NO₂, -Cl on phenyl ring |

Conformational Analysis and its Implications for Stereochemical Control and Reactivity

"this compound" is a flexible molecule with multiple rotatable bonds, leading to a large number of possible conformations. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is essential for understanding its reactivity and how it interacts with other molecules, such as biological receptors. nih.gov The preferred conformation of the molecule will be the one with the lowest energy, and this conformation can influence which functional groups are accessible for reaction. nih.gov

The stereocenter at the carbon atom bearing the amine and furan groups means that the compound can exist as a pair of enantiomers. The specific three-dimensional arrangement of the substituents around this chiral center can have a significant impact on the molecule's biological activity. The relative orientation of the furan, phenyl, and amine groups will be determined by a combination of steric and electronic interactions. Computational modeling and NMR spectroscopy are powerful tools for studying the conformational preferences of such flexible molecules. nih.gov

The ability to control the stereochemistry during the synthesis of "this compound" and its derivatives is crucial for obtaining specific biological effects. Understanding the conformational landscape of the molecule can aid in the design of stereoselective syntheses.

Theoretical Frameworks and Predictive Models for SRIR

Theoretical and computational models are invaluable tools for predicting the structure-reactivity and structure-interaction relationships of molecules like "this compound," often guiding experimental work and accelerating the discovery process. ebm-journal.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. protoqsar.comnih.govmdpi.com For furan derivatives, QSAR studies have been used to predict antimicrobial activity and other biological effects. digitaloceanspaces.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive mathematical equation.

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.orgdalalinstitute.com It can be applied to reactions involving the furan ring to quantify the electronic effects of different substituents on the reaction rate or equilibrium constant. acs.org

Molecular docking and molecular dynamics simulations are computational techniques used to predict how a molecule binds to a receptor and to study the dynamics of this interaction. mdpi.com These methods can provide insights into the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are important for the molecule's activity. acs.org

| Theoretical Framework/Model | Description | Application to this compound |

|---|---|---|

| QSAR | Correlates molecular structure with activity using statistical methods. | Predicting biological activity based on modifications to the furan, phenyl, or amine groups. |

| Hammett Equation | Quantifies the electronic effects of substituents on the reactivity of aromatic systems. | Predicting how substituents on the furan or phenyl ring will affect reaction rates. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Modeling the interaction of the compound with a biological target. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Studying the conformational flexibility and binding stability of the compound. |

Design Principles for Tailored Chemical Modifications

Based on the understanding of the structure-reactivity and structure-interaction relationships, several design principles can be formulated for the tailored chemical modification of "this compound." These principles aim to optimize the compound's properties for specific applications, such as enhancing its biological activity or improving its stability. rsc.orgnih.govresearchgate.net

To modulate the reactivity of the furan ring, substituents can be strategically introduced. For enhanced reactivity towards electrophiles, electron-donating groups would be incorporated. For increased stability, particularly in acidic environments, electron-withdrawing groups would be the preferred choice. rsc.orgnih.gov

To fine-tune the intermolecular interactions, modifications of the amine and phenyl groups are key. Altering the substitution pattern on the amine will directly impact hydrogen bonding capabilities. Substituents on the phenyl ring can be used to modulate the electronic properties of the molecule and to introduce new interaction points, such as additional hydrogen bond donors or acceptors.

Conformational constraint is a powerful strategy in drug design. nih.gov By introducing rigid elements into the structure or by creating cyclic analogs, the conformational flexibility of the molecule can be reduced. This can lead to an increase in binding affinity for a specific target by pre-organizing the molecule in its bioactive conformation.

Finally, computational models should be used to guide the design of new derivatives. QSAR, molecular docking, and other predictive models can help to prioritize which modifications are most likely to lead to the desired outcome, thereby saving time and resources in the laboratory. ebm-journal.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.